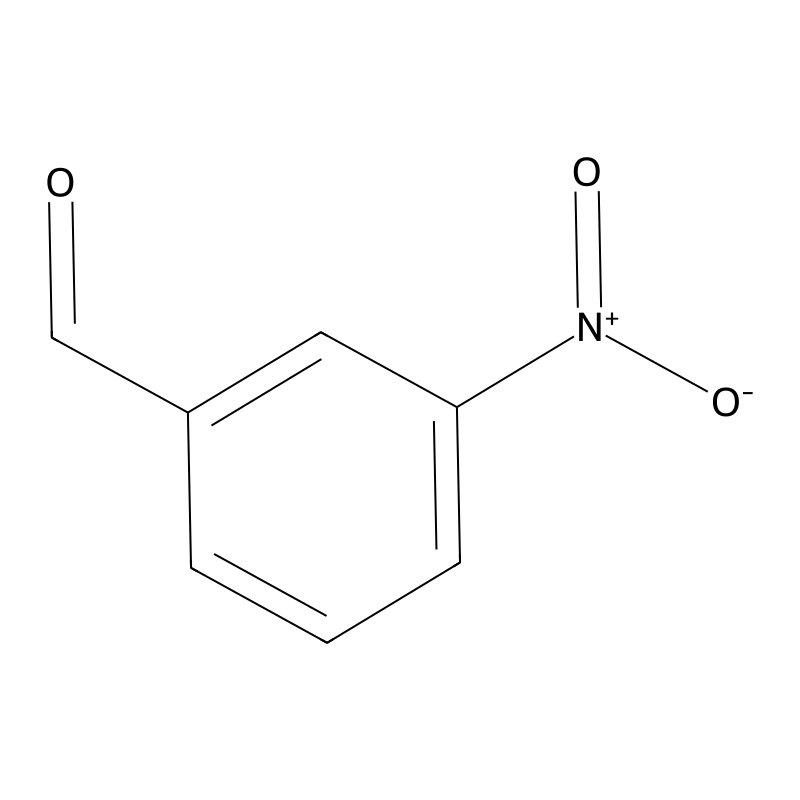

3-Nitrobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Pharmaceuticals and Bioactive Compounds

3-Nitrobenzaldehyde is a valuable building block for the synthesis of various pharmaceuticals and bioactive compounds. Its presence of both an aldehyde group (CHO) and a nitro group (NO2) makes it reactive and allows for diverse chemical transformations.

For example, it can be used to synthesize:

- Antibacterial agents: Nitro-substituted heterocyclic compounds derived from 3-nitrobenzaldehyde exhibit antibacterial properties [].

- Antioxidant and anti-inflammatory compounds: 3-Nitrobenzaldehyde derivatives have shown potential as antioxidants and anti-inflammatory agents [].

- Anticancer agents: Specific modifications of 3-nitrobenzaldehyde can lead to the development of molecules with anticancer activity [].

These are just a few examples, and research continues to explore the potential of 3-nitrobenzaldehyde in drug discovery.

Development of Functional Materials

3-Nitrobenzaldehyde serves as a precursor for the synthesis of various functional materials with unique properties. These materials find applications in different fields, including:

- Organic electronics: 3-Nitrobenzaldehyde derivatives can be used to create organic semiconductors and other electronic components [].

- Sensors: Specific modifications of the molecule allow for the development of sensors for the detection of different analytes [].

- Liquid crystals: Certain 3-nitrobenzaldehyde derivatives exhibit liquid crystal behavior, making them valuable for display applications [].

Research efforts are ongoing to explore the potential of 3-nitrobenzaldehyde in creating novel functional materials with diverse functionalities.

Organic Synthesis and Reaction Development

3-Nitrobenzaldehyde is a valuable tool in organic synthesis and reaction development. Its unique chemical properties make it a versatile reagent in various organic reactions, including:

- Condensation reactions: 3-Nitrobenzaldehyde can participate in different condensation reactions to form complex molecules.

- Reduction reactions: The nitro group in 3-nitrobenzaldehyde can be selectively reduced to an amine group, opening doors for further transformations.

- C-C bond formation reactions: The molecule offers various functionalities for coupling reactions, allowing for the formation of carbon-carbon bonds.

3-Nitrobenzaldehyde is an organic compound with the molecular formula and is characterized by a nitro group positioned meta to the aldehyde functional group. This compound appears as a yellowish to yellow-brown granular powder and has a melting point of approximately 56 °C and a boiling point ranging from 285 to 290 °C . It is primarily produced through the nitration of benzaldehyde using nitric acid, where the distribution of isomers typically yields about 72% of the meta isomer, alongside smaller amounts of ortho and para isomers .

3-Nitrobenzaldehyde is considered a mild irritant and can cause skin and eye irritation upon contact. It is also a suspected respiratory irritant. Here are some safety precautions to consider when handling this compound:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with 3-Nitrobenzaldehyde.

- Avoid inhalation and contact with skin and eyes.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to local regulations.

The biological activity of 3-nitrobenzaldehyde has been explored in various contexts. It serves as a precursor for several pharmaceuticals, including Tipranavir, an antiretroviral medication used in the treatment of HIV . Its structural properties allow it to interact with biological systems, although specific mechanisms of action require further investigation. Some studies suggest that derivatives of 3-nitrobenzaldehyde may exhibit antimicrobial activity, but comprehensive evaluations are still needed to fully understand its biological implications .

The synthesis of 3-nitrobenzaldehyde typically involves the following steps:

- Nitration Reaction: Benzaldehyde is treated with a nitrating mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (below 10 °C) to prevent over-nitration.

- Cooling and Stirring: The reaction mixture is stirred continuously while maintaining temperature control.

- Isolation: After completion, the crude product is dissolved in an organic solvent (like tert-butyl methyl ether), washed with sodium bicarbonate solution, and dried over sodium sulfate.

- Recrystallization: The purified product is obtained through recrystallization from a suitable solvent mixture (e.g., toluene and petroleum ether) to yield pure 3-nitrobenzaldehyde .

3-Nitrobenzaldehyde finds utility across various fields:

- Pharmaceuticals: It acts as an intermediate in synthesizing drugs such as Tipranavir and other medicinal compounds.

- Organic Synthesis: It serves as a precursor for aniline dyes and plastic additives.

- Flavoring Agents: Used in the preparation of certain perfume and flavoring compounds due to its aromatic properties .

- Chemical Research: Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Research into interaction studies involving 3-nitrobenzaldehyde has focused on its reactivity with nucleophiles. For example, studies have demonstrated its ability to react with cyclohexanone under optimized conditions to form adducts that may have further applications in organic synthesis . Additionally, investigations into its interactions with biological systems have begun to elucidate potential pharmacological effects.

Several compounds share structural similarities with 3-nitrobenzaldehyde, primarily differing in their functional groups or substitution patterns. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzaldehyde | Contains an aldehyde group only | Lacks the nitro group |

| 2-Nitrobenzaldehyde | Nitro group ortho to aldehyde | Higher reactivity due to ortho position |

| 4-Nitrobenzaldehyde | Nitro group para to aldehyde | Different electronic effects on reactivity |

| Nitroacetophenone | Contains both nitro and ketone groups | Exhibits distinct chemical behavior |

The uniqueness of 3-nitrobenzaldehyde lies in its specific meta-substitution pattern, which influences its chemical reactivity and biological activity compared to its ortho and para counterparts .

The existence of 3-nitrobenzaldehyde was first documented in 1939 by Lindpaintner, who identified two polymorphic forms through differential scanning calorimetry. Early studies focused on its synthesis via direct nitration of benzaldehyde, which predominantly yielded the meta-isomer (72%) alongside minor ortho- (19%) and para- (9%) products. This regioselectivity was later attributed to the electron-withdrawing nature of the aldehyde group, which deactivates the aromatic ring and directs nitration to the meta position.

Significance in Synthetic Organic Chemistry

As a versatile building block, 3-nitrobenzaldehyde enables:

- Construction of dihydropyridine calcium channel blockers (e.g., nifedipine, nimodipine) through Hantzsch dihydropridine syntheses

- Preparation of iodinated contrast agents (e.g., iopanoic acid calcium) via nitro group reduction and subsequent functionalization

- Synthesis of surfactants and aniline dyes through nucleophilic aromatic substitution reactions

Evolution of Methodological Approaches

Traditional mixed-acid nitration (H$$2$$SO$$4$$/HNO$$_3$$) has been supplemented by modern techniques:

These developments address historical challenges in product separation and thermal runaway risks associated with batch processes.

Classical Synthesis via Direct Nitration

Nitration Mechanisms and Reaction Conditions

The direct nitration of benzaldehyde represents the most established synthetic approach for producing 3-nitrobenzaldehyde [5]. The reaction proceeds through electrophilic aromatic substitution using a nitrating mixture consisting of concentrated nitric acid and sulfuric acid [5]. The mechanism involves the formation of the nitronium ion (NO₂⁺) through the protonation of nitric acid by sulfuric acid, which serves as the active electrophile [18].

Under standard conditions, benzaldehyde reacts with the nitrating mixture at temperatures between 0-15°C to maintain reaction control [24]. The aldehydic group functions as a meta-directing deactivating group, influencing the regioselectivity of the nitration process [18]. Research has demonstrated that the acidity function of the mixed acid system significantly affects both reactivity and selectivity, with values ranging from 3.4 to 5.4 depending on the acid composition [18].

| Reaction Type | Temperature (°C) | HNO₃ Concentration (%) | H₂SO₄ Concentration (%) | Meta Selectivity (%) | Ortho Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|---|

| Direct Nitration | 0-15 | 20-45 | 60-80 | 75-80 | 19-23 | 52-55 |

| Benzaldehyde + HNO₃/H₂SO₄ | 15-25 | 20-35 | 60-65 | 75-78 | 20-22 | 50-60 |

| Microreactor Process | 68 | 35-45 | 45-55 | 96 | 42 | 85-95 |

| Mixed Acid Composition | 20-30 | Variable | Variable | 80-85 | 18-27 | 40-70 |

Recent kinetic modeling studies have revealed that the nitration process involves equilibrium reactions between free benzaldehyde and a coordinated species where the aldehydic group coordinates with the nitronium ion [18]. This coordination significantly influences the ortho-substitution pathway, explaining the observed changes in selectivity with varying acid compositions [18].

Isomer Distribution and Selectivity Challenges

The nitration of benzaldehyde typically produces a mixture containing 75-80% 3-nitrobenzaldehyde, 19-23% 2-nitrobenzaldehyde, and 1-3% 4-nitrobenzaldehyde [3] [15]. This isomer distribution presents significant challenges for industrial applications requiring high-purity 3-nitrobenzaldehyde [3]. The selectivity challenges arise from the competing pathways for ortho and meta substitution, with the aldehydic group's electron-withdrawing nature favoring meta-substitution while coordination effects can promote ortho-substitution [18].

Industrial processes have addressed these challenges by developing optimized nitration conditions that control the ortho isomer content below 15% [3]. Advanced separation techniques are subsequently employed to achieve final ortho isomer levels below 0.06%, with meta isomer purity exceeding 99.2% [3]. The para isomer, being present in minimal quantities, is typically controlled below 0.1% in commercial products [3].

Optimization Strategies for Meta-Selectivity

Several optimization strategies have been developed to enhance meta-selectivity in benzaldehyde nitration [18] [27]. Temperature control represents a critical parameter, with lower temperatures (0-15°C) favoring meta-substitution while minimizing side reactions [24]. The mixed acid composition significantly influences selectivity, with higher nitric acid concentrations potentially increasing ortho-substitution due to enhanced coordination effects [18] [27].

Research has shown that the yield of 2-nitrobenzaldehyde increases from 20% to approximately 29% with increasing nitric acid concentration, demonstrating the importance of acid ratio optimization [27]. However, this increase in ortho-selectivity must be balanced against the enhanced reactivity and associated safety considerations [27]. Process intensification through microreactor technology has demonstrated remarkable improvements, achieving 96% meta-selectivity under continuous flow conditions [26].

Alternative Synthetic Routes

Green Catalytic Synthesis from Nitrotoluene

The green catalytic synthesis of 3-nitrobenzaldehyde from 3-nitrotoluene represents an environmentally sustainable alternative to direct nitration [9]. This approach utilizes metal porphyrin catalysts in conjunction with molecular oxygen for the selective oxidation of the methyl group to an aldehyde [9]. Research has demonstrated that zinc tetrakis(ortho-chlorophenyl)porphyrin serves as an effective catalyst for this transformation [9].

Under optimized conditions employing 2.0 × 10⁻⁶ mol·L⁻¹ of the zinc porphyrin catalyst, 5.0 mol·L⁻¹ sodium hydroxide concentration, at 40°C and 1.5 MPa for 4 hours, the process achieves 47.8% conversion of 3-nitrotoluene with 54.2% selectivity to 3-nitrobenzaldehyde, resulting in a 25.9% yield [9]. This methodology eliminates the use of heavy metals and highly carcinogenic compounds, making it suitable for environmentally conscious production [9].

| Synthesis Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|---|

| Green Catalytic from Nitrotoluene | 3-Nitrotoluene | Metal Porphyrin/O₂ | 40 | 47.8 | 54.2 | 25.9 |

| Synthetic Resin Method | Phenol + Formaldehyde | HNO₃ Resin | 130 | 84 | 99 | 84 |

| N,N-dimethylnitrostyrylamine Oxidation | N,N-dimethylnitrostyrylamine | Oxidation Agent | 25-80 | 40-80 | 60-85 | 30-70 |

| Microreactor Continuous Flow | Benzyl Alcohol | Mixed Acid | 68 | 95 | 96 | 90+ |

Synthetic Resin Method

The synthetic resin method represents an innovative approach utilizing phenol, formaldehyde, and nitric acid as raw materials [11]. The process involves a two-step mechanism beginning with condensation of phenol and formaldehyde to generate phenolic resin, followed by a closed-loop reaction under nitric acid action to produce 3-nitrobenzaldehyde [11]. This method operates at elevated temperatures of approximately 130°C [23].

The reaction proceeds through initial condensation (PhOH + HCHO → PhCHOPh + H₂O) followed by cyclization (PhCHOPh + HNO₃ → PhCHO + HNO₂ + H₂O) [11]. Under microwave-assisted conditions with 900 W irradiation at 130°C for 50 minutes, the process achieves yields of 84% with high selectivity [23]. The method offers advantages in terms of readily available starting materials and simplified reaction conditions [11].

N,N-dimethylnitrostyrylamine Oxidation Pathway

The oxidation of N,N-dimethylnitrostyrylamine represents a specialized synthetic route that has been investigated for nitrobenzaldehyde production [12]. This pathway involves the controlled oxidation of the vinyl group in nitrostyrylamine derivatives to generate the corresponding aldehydes [12]. The reaction conditions typically range from 25-80°C depending on the specific oxidation methodology employed [12].

Research into this oxidation pathway has revealed conversion rates of 40-80% with selectivities ranging from 60-85%, resulting in yields of 30-70% [12]. The method offers advantages in terms of functional group tolerance and mild reaction conditions, though it requires specialized starting materials that may limit its industrial applicability [12].

Industrial Production Techniques

Scaled Process Development

Industrial production of 3-nitrobenzaldehyde has evolved to address scalability, safety, and economic considerations [25] [26]. Modern industrial processes employ continuous flow technology to enhance safety and efficiency while maintaining product quality [26]. The scaled process development incorporates advanced process control systems to manage the exothermic nature of nitration reactions [27].

A key advancement in scaled production involves the use of microreactor technology, which enables precise temperature and residence time control [26]. This approach has demonstrated the ability to operate at elevated temperatures (68°C) and higher acid concentrations than traditional batch processes, achieving yields of approximately 96% for meta-nitrobenzaldehyde [26]. The continuous flow approach also facilitates inherently safer operation by minimizing the inventory of reactive materials [26].

| Process Parameter | Optimal Range | Quality Target | Safety Consideration |

|---|---|---|---|

| Nitration Temperature | 15-25°C | Temperature Control ±2°C | Exothermic Control |

| Mixed Acid Ratio (HNO₃:H₂SO₄:H₂O) | 20:60:20 | Precise Ratio Control | Acid Handling |

| Reaction Time | 2-4 hours | Complete Conversion | Heat Management |

| Ortho Isomer Control | <15% | <0.06% final | Isomer Separation |

| Meta Purity After Purification | >99.2% | 99.9% final | Purity Testing |

| Production Scale | Industrial | Continuous | Scale-up Safety |

Purification and Separation Methods

The purification of 3-nitrobenzaldehyde from isomer mixtures requires sophisticated separation techniques due to the similar physical properties of the nitrobenzaldehyde isomers [15] [21]. Distillation represents the primary industrial separation method, though it requires specialized conditions to prevent decomposition [15] [21]. Traditional distillation of nitrobenzaldehyde mixtures is challenging due to the risk of explosive decomposition at elevated temperatures [15].

Advanced distillation processes employ stabilizers such as monomeric and polymeric aromatic amines, phenols, and nitrogen- and sulfur-containing phenothiazines to prevent decomposition during separation [15] [21]. These stabilizers, used at concentrations of 0.5-2% by weight, enable safe distillation at bottom temperatures up to 200°C [15] [21]. Under these conditions, 2-nitrobenzaldehyde can be separated with 96% recovery efficiency [15].

High-performance liquid chromatography has emerged as a critical analytical and preparative separation technique [19] [20]. Reverse-phase HPLC methods using acetonitrile-water mobile phases with phosphoric acid enable baseline separation of all nitrobenzaldehyde isomers [19] [20]. For preparative applications, these methods can achieve purities exceeding 99.9% [19] [20].

| Separation Method | Temperature (°C) | Efficiency (%) | Purity Achieved (%) | Stabilizer/Agent | Application |

|---|---|---|---|---|---|

| Distillation with Stabilizers | <200 | 96 | 95-98 | Aromatic Amines | Industrial Scale |

| HPLC Separation | 25 | 99+ | 99.9+ | Mobile Phase | Analytical/Prep |

| Crystallization | 0-5 | 85-90 | 90-95 | Solvent Choice | Lab Scale |

| Acetal Formation | 130 | 95 | 98-99 | Ethylene Glycol | Industrial |

| Extraction | 25 | 80-85 | 85-90 | Organic Solvents | Lab/Pilot |

Quality Control and Isomer Management

Quality control in 3-nitrobenzaldehyde production focuses primarily on isomer purity and chemical identity verification [3] [16]. Chromatographic purity serves as the primary quality parameter, with commercial specifications typically requiring greater than 99.2% meta-nitrobenzaldehyde content [3]. Advanced analytical methods employ gas chromatography-mass spectrometry and high-performance liquid chromatography for precise isomer quantification [16] [19].

The management of isomer content represents a critical aspect of quality control, with ortho-nitrobenzaldehyde content controlled below 0.06% in high-purity products [3]. Para-nitrobenzaldehyde, being present in minimal quantities, is typically maintained below 0.1% [3]. Water content determination using Karl Fischer titration ensures moisture levels remain below 2%, preventing hydrolysis and maintaining product stability [3].

Melting point determination provides rapid identity verification, with pure 3-nitrobenzaldehyde exhibiting a melting point of 56°C [24] [30]. Advanced quality control systems incorporate real-time monitoring during production to ensure consistent product quality and early detection of process deviations [3].

| Analysis Parameter | Target Specification | Analytical Method | Detection Limit | Quality Level |

|---|---|---|---|---|

| Chromatographic Purity | >99.2% | HPLC-UV | 0.01% | Commercial Grade |

| Melting Point | 56°C | Melting Point Apparatus | ±1°C | Identity Check |

| Water Content | <2% | Karl Fischer | 0.01% | Moisture Control |

| Ortho Isomer Content | <0.06% | GC-MS | 0.001% | Isomer Purity |

| Meta Isomer Content | >99.2% | HPLC | 0.01% | Main Component |

| Para Isomer Content | <0.1% | GC-MS | 0.001% | Impurity Control |

The three-dimensional molecular structure of 3-nitrobenzaldehyde has been comprehensively characterized through single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁ at 150 K, exhibiting specific geometric parameters that define its molecular architecture [1].

The molecule adopts an approximately planar conformation, with the benzene ring serving as the central structural framework [1]. The molecular formula C₇H₅NO₃ corresponds to a molecular weight of 151.12 g/mol [1] [2]. The unit cell parameters are characterized by a = 3.7363 (2) Å, b = 7.0071 (3) Å, and c = 12.5877 (6) Å, with a β angle of 94.8144 (16)°, resulting in a unit cell volume of 328.39 (3) ų [1].

A critical aspect of the molecular structure is the spatial arrangement of the functional groups relative to the benzene ring. The nitro group, positioned at the meta position relative to the aldehyde group, exhibits a dihedral angle of 10.41 (4)° with respect to the benzene ring plane [1]. This slight deviation from perfect planarity indicates the presence of minimal steric hindrance and electronic effects that influence the molecular geometry.

The aldehyde group demonstrates remarkable coplanarity with the aromatic system, with the aldehyde oxygen atom deviating only 0.165 (1) Å from the benzene ring plane [1]. This near-perfect alignment suggests significant electronic conjugation between the aldehyde functionality and the aromatic π-system, which contributes to the overall stability and electronic properties of the molecule.

The molecular structure exhibits two distinct polymorphic forms, with polymorph I being the thermodynamically stable form at room temperature [1]. The stable polymorph demonstrates a melting point of 327 K, while the less stable polymorph II exhibits a melting point of 322 K [1]. This polymorphic behavior indicates the existence of different crystal packing arrangements that can accommodate the same molecular structure under varying conditions.

The molecular geometry reflects the electron-withdrawing nature of both the nitro and aldehyde substituents, which significantly influence the electron density distribution throughout the aromatic system [3]. These substituents create a complementary pattern of electron deficiency that affects both intramolecular bonding and intermolecular interactions.

| Parameter | Value |

|---|---|

| Molecular formula | C₇H₅NO₃ |

| Molecular weight | 151.12 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Temperature | 150 K |

| Unit cell volume | 328.39 (3) ų |

| Density | 1.528 Mg m⁻³ |

| Dihedral angle (benzene-nitro) | 10.41 (4)° |

| Aldehyde O deviation from ring plane | 0.165 (1) Å |

Intermolecular Interactions and Crystal Packing

The crystal packing of 3-nitrobenzaldehyde is primarily governed by weak intermolecular interactions that collectively contribute to the overall stability of the crystalline structure [1]. The most significant intermolecular interactions observed are aromatic π-π stacking interactions, which play a crucial role in determining the three-dimensional arrangement of molecules within the crystal lattice.

The aromatic π-π stacking interactions are characterized by a centroid-centroid separation of 3.7363 (5) Å between adjacent benzene rings [1]. This distance is within the typical range for effective π-π stacking interactions in aromatic systems, indicating favorable overlap between the aromatic π-electron clouds of neighboring molecules. The nearly planar molecular geometry facilitates these stacking interactions by maximizing the contact area between aromatic rings.

The crystal packing arrangement is further stabilized by weak intermolecular hydrogen bonding interactions. Carbon-hydrogen to oxygen (C-H···O) interactions involving the aldehyde oxygen atom contribute to the overall crystal stability [4] [5]. These interactions, while individually weak, collectively provide significant stabilization through their cumulative effect throughout the crystal structure.

In related nitrobenzaldehyde derivatives and hydrazone compounds, additional intermolecular interactions have been observed, including nitrogen-hydrogen to sulfur (N-H···S) hydrogen bonds and carbon-hydrogen to nitrogen (C-H···N) interactions [6] [7]. These interactions demonstrate the versatility of the nitrobenzaldehyde framework in forming diverse intermolecular contact patterns depending on the specific substituents and crystal environment.

The crystal structure exhibits a two-dimensional packing arrangement where molecules are organized in layers through the combination of π-π stacking and hydrogen bonding interactions [1]. Within each layer, the aromatic rings are positioned to maximize favorable π-π overlap, while the polar functional groups (nitro and aldehyde) orient to facilitate hydrogen bonding with adjacent molecules.

The intermolecular interactions in 3-nitrobenzaldehyde derivatives can be extended to include halogen bonding when appropriate substituents are present. Studies on related compounds have demonstrated the formation of chlorine-oxygen (Cl···O), bromine-π (Br···π), and chlorine-π (Cl···π) halogen bonds [8]. These interactions provide additional structural diversity and can influence the overall crystal packing arrangement.

The weak nature of the intermolecular interactions in 3-nitrobenzaldehyde results in a relatively low density crystal structure (1.528 Mg m⁻³) compared to more tightly packed systems [1]. This characteristic allows for the accommodation of thermal motion and provides flexibility in the crystal lattice, which may contribute to the observed polymorphic behavior.

The crystal packing is further characterized by van der Waals interactions that fill the remaining space between molecules and contribute to the overall cohesive energy of the crystal. These dispersion forces, while individually weak, become significant when summed over the entire crystal structure and help maintain the integrity of the crystalline arrangement.

| Interaction Type | Description | Strength | Distance/Angle |

|---|---|---|---|

| Aromatic π-π stacking | Centroid-centroid separation | Weak | 3.7363 (5) Å |

| C-H···O hydrogen bonds | Involving aldehyde oxygen | Weak | Variable |

| Van der Waals interactions | Space-filling interactions | Weak | Variable |

| Halogen bonds (in derivatives) | Cl···O, Br···π, Cl···π | Weak to moderate | Variable |

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 83 of 176 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 93 of 176 companies with hazard statement code(s):;

H302 (50.54%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (55.91%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (55.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (52.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (51.61%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

FT-IR, FT-Raman spectra, NBO, HOMO-LUMO and thermodynamic functions of 4-chloro-3-nitrobenzaldehyde based on ab initio HF and DFT calculations

V Karunakaran, V BalachandranPMID: 22958978 DOI: 10.1016/j.saa.2012.08.003

Abstract

FT-IR (4000-400 cm(-1)) and FT-Raman (3500-100 cm(-1)) spectral measurements of 4-chloro-3-nitrobenzaldehyde have been done. Ab initio (HF/6-311+G(d,p)) and DFT (B3LYP/6-311+G(d,p)) calculations have been performed giving energies, optimized structures, harmonic vibrational frequencies, infrared intensities and Raman activities. A detailed interpretation of the FT-IR and FT-Raman spectra of 4-chloro-3-nitrobenzaldehyde are reported on the basis of the calculated potential energy distribution. Stability of the molecule arising from hyper conjugative interactions, charge delocalization has been analyzed using natural bond orbital (NBO) analysis. The HOMO and LUMO energy gap reveals that the energy gap reflects the chemical activity of the molecule. The thermodynamic functions of the title compound have been performed by HF/6-311+G(d,p) and B3LYP/6-311+G(d,p). The observed and calculated wave numbers are found to be in good agreement. The experimental spectra also coincide satisfactorily with those of theoretically constructed spectra. Thermodynamic functions were calculated using vibrational wave numbers for different temperatures.A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes

Halil Gökce, Semiha BahçeliPMID: 21683648 DOI: 10.1016/j.saa.2011.05.057

Abstract

The molecular geometry, vibrational frequencies, 1H and 13C NMR chemical shifts, UV-vis spectra, HOMO-LUMO analyses, molecular electrostatic potentials (MEPs), , thermodynamic properties and atomic charges of 3- and 4-Nitrobenzaldehyde oxime (C7H6N2O3) molecules have been investigated by using Hartree-Fock (HF) and density functional theory (DFT/B3LYP) methods with the 6-311++G(d, p) basis set. The calculated optimized geometric parameters (bond lengths and bond angles), the vibrational frequencies calculated and 13C and 1H NMR chemical shifts values for the mentioned compounds are in a very good agreement with the experimental data. Furthermore, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) have been simulated and the transition states, energy band gaps and molecular electrostatic potential (MEP) maps for each oxime compound have been determined. Additionally, we also report the infrared intensities and Raman activities for the compounds under study.Role of laccase from Coriolus versicolor MTCC-138 in selective oxidation of aromatic methyl group

Pankaj Kumar Chaurasia, Sunil Kumar Singh, Shashi Lata BharatiPMID: 25898738 DOI: 10.1134/s1068162014020034

Abstract

Now a day, laccases are the most promising enzymes in the area of biotechnology and synthesis. One of the best applications of laccases is the selective oxidation of aromatic methyl group to aldehyde group. Such transformations are valuable because it is difficult to stop the reaction at aldehyde stage. Chemical methods used for such biotransformations areexpensive and give poor yields. But, the laccase-catalyzed biotransformations of such type are non-expensive and yield is excellent. Authors have used crude laccase obtained from the liquid culture growth medium of fungal strain Coriolus versicolor MTCC-138 for the biotransformations of toluene, 3-nitrotoluene, and 4-chlorotoluene to benzaldehyde, 3-nitrobenzaldehyde, and 4-chlorobenzaldehyde, respectively, instead of purified laccase because purification process requires much time and cost. This communication reports that crude laccase can also be used in the place of purified laccase as effective biocatalyst.Genotoxic activity of m-nitrobenzaldehyde

E V Sargent, M O BradleyPMID: 3534557 DOI: 10.1016/0165-7992(86)90111-9